(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide is a synthetic organic compound that features a cyano group, an oxolane ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxolane ring: Starting from a suitable precursor, the oxolane ring can be synthesized through cyclization reactions.
Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
Coupling with the indole moiety: The indole moiety can be coupled with the intermediate product through a condensation reaction, often facilitated by catalysts such as palladium or copper complexes.
Formation of the enamide linkage: The final step involves the formation of the enamide linkage through a dehydration reaction, typically using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted products with new functional groups replacing the original ones.
Scientific Research Applications
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes by binding to their active sites.
Modulating signaling pathways: Affecting cellular signaling pathways by interacting with receptors or other signaling molecules.
Inducing cellular responses: Triggering specific cellular responses such as apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-ethylindol-3-yl)prop-2-enamide: Similar structure with an ethyl group instead of a methyl group on the indole moiety.
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamine: Similar structure with an amine group instead of an amide group.
Uniqueness
(E)-N-[Cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group, oxolane ring, and indole moiety contribute to its versatility in various applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
(E)-N-[cyano(oxolan-3-yl)methyl]-3-(1-methylindol-3-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-21-11-13(15-4-2-3-5-17(15)21)6-7-18(22)20-16(10-19)14-8-9-23-12-14/h2-7,11,14,16H,8-9,12H2,1H3,(H,20,22)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBRTQUVSVLQSR-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=CC(=O)NC(C#N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=C/C(=O)NC(C#N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.